4-(Heptafluoropropylthio)aniline

Descripción general

Descripción

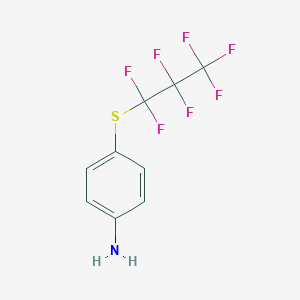

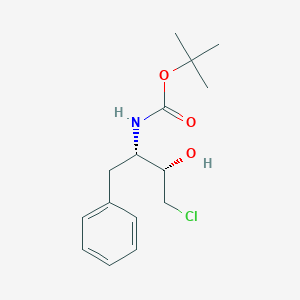

4-(Heptafluoropropylthio)aniline is an organic compound with the molecular formula C9H6F7NS and a molecular weight of 293.2 . It is used for experimental and research purposes .

Molecular Structure Analysis

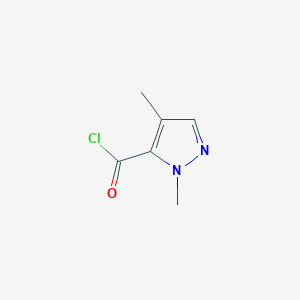

The molecular structure of 4-(Heptafluoropropylthio)aniline consists of a benzene ring attached to an amine group and a heptafluoropropylthio group .Chemical Reactions Analysis

Aniline and its derivatives have been extensively studied for their reactions with environmental oxidants . They are also used in various analytical methods such as gas chromatography and high-performance liquid chromatography for determination in environmental and drinking waters .Aplicaciones Científicas De Investigación

1. Synthesis of Polyaniline and its Nanocomposites Polyaniline is a long-lasting intrinsic conducting polymer (ICP) that has gained recognition over metals due to its low cost, flexibility, and high conductivity . The synthesis of polyaniline can be achieved using chemical or electrochemical processes . “4-(Heptafluoropropylthio)aniline” could potentially be used as a precursor in the synthesis of polyaniline or its nanocomposites .

Optoelectronic Devices

Polyaniline has promising potential in many optoelectronic applications . Given its high electrical conductivity and excellent environmental stability, it could be used in the manufacture of organic electronic devices .

Energy Storage

Polyaniline has shown promise in applications such as supercapacitors and rechargeable batteries due to its high specific capacitance and good cycling stability . “4-(Heptafluoropropylthio)aniline” could be used in the synthesis of polyaniline for these applications .

Sensors

Polyaniline has great potential application in sensors due to its ability of ease of synthesis by various methods . “4-(Heptafluoropropylthio)aniline” could be used as a precursor in the synthesis of polyaniline for sensor applications .

Waste Water Treatment

Polyaniline has an extensive range of applications, including waste water treatment . “4-(Heptafluoropropylthio)aniline” could potentially be used in the synthesis of polyaniline for this application .

Preparation of Agrochemicals

Substituted 4-(heptafluoro-2-propyl)anilines are important intermediates for the preparation of agrochemicals . Therefore, “4-(Heptafluoropropylthio)aniline” could potentially be used in the synthesis of these agrochemicals .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F7NS/c10-7(11,8(12,13)14)9(15,16)18-6-3-1-5(17)2-4-6/h1-4H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHWKSKVSOZEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366012 | |

| Record name | 4-(Heptafluoropropylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Heptafluoropropylthio)aniline | |

CAS RN |

172961-00-1 | |

| Record name | 4-(Heptafluoropropylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)

![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)

![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)

![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)

![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)